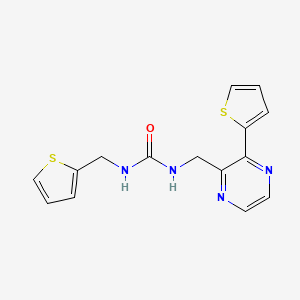
N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide: is an organic compound with the molecular formula C15H14N2O5S This compound is characterized by the presence of a methoxy group, a nitro group, and a methylsulfonyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nitration and Methoxylation: The synthesis begins with the nitration of 4-methoxyaniline to introduce the nitro group. This is typically achieved using a mixture of concentrated sulfuric acid and nitric acid.
Sulfonylation: The next step involves the sulfonylation of the nitro compound with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Amidation: Finally, the compound undergoes amidation with 2-aminobenzamide under controlled conditions to yield N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The nitro group in N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like alkoxides.
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium alkoxide, dimethyl sulfoxide as solvent.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Major Products:
Reduction: N-(4-amino-2-methoxyphenyl)-2-methylsulfonylbenzamide.
Substitution: N-(4-alkoxy-2-nitrophenyl)-2-methylsulfonylbenzamide.
Oxidation: this compound sulfone.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine:
- Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the production of dyes and pigments due to its stable chromophore.
Mécanisme D'action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy and methylsulfonyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
N-(4-methoxy-2-nitrophenyl)acetamide: Similar structure but lacks the methylsulfonyl group.
N-(4-methoxy-2-nitrophenyl)benzenesulfonamide: Similar structure but has a sulfonamide group instead of a benzamide group.
Uniqueness:
- The presence of both the methylsulfonyl and benzamide groups in N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide provides unique reactivity and stability compared to its analogs.
- The combination of functional groups allows for diverse chemical transformations and potential applications in various fields.
Propriétés
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-23-10-7-8-12(13(9-10)17(19)20)16-15(18)11-5-3-4-6-14(11)24(2,21)22/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVRHGJIFIZGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole](/img/structure/B3010802.png)
![[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B3010803.png)

![(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3010806.png)
![6-(4-methoxyphenethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3010807.png)

![2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B3010809.png)
![9-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3010810.png)




![4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B3010824.png)
